molecular formula C9H9NO3 B1336420 Ethyl 2-oxo-2-(pyridin-2-yl)acetate CAS No. 55104-63-7

Ethyl 2-oxo-2-(pyridin-2-yl)acetate

Cat. No.: B1336420
CAS No.: 55104-63-7
M. Wt: 179.17 g/mol
InChI Key: RQDSWUCVBZVOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2-(pyridin-2-yl)acetate is an organic compound with the molecular formula C9H9NO3. It is also known as ethyl 2-pyridineglyoxylate. This compound is characterized by the presence of a pyridine ring attached to an oxoacetate group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2-(pyridin-2-yl)acetate can be synthesized through several methods. One common method involves the esterification of 2-oxo-2-(pyridin-2-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of ethyl chloroacetate with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and availability of raw materials. The industrial production typically involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-oxo-2-(pyridin-2-yl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield ethyl 2-hydroxy-2-(pyridin-2-yl)acetate using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form 2-oxo-2-(pyridin-2-yl)acetic acid in the presence of aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Aqueous sodium hydroxide under reflux conditions.

Major Products Formed

    Oxidation: 2-oxo-2-(pyridin-2-yl)acetic acid.

    Reduction: Ethyl 2-hydroxy-2-(pyridin-2-yl)acetate.

    Substitution: 2-oxo-2-(pyridin-2-yl)acetic acid.

Scientific Research Applications

Ethyl 2-oxo-2-(pyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Ethyl 2-oxo-2-(pyridin-2-yl)acetate can be compared with other similar compounds such as:

    Ethyl 2-oxo-2-(pyridin-3-yl)acetate: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 2-position. This difference in structure can lead to variations in reactivity and applications.

    Ethyl 2-oxo-2-(pyridin-4-yl)acetate: Similar to the above compound, but with the pyridine ring attached at the 4-position. This positional isomer can exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to its positional isomers.

Properties

IUPAC Name

ethyl 2-oxo-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDSWUCVBZVOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433728
Record name ETHYL 2-PYRIDINEGLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55104-63-7
Record name ETHYL 2-PYRIDINEGLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium (100 mL, 1.6 M, 160 mmol) in hexanes was added over 2 min. to a stirred solution of 2-bromopyridine (15.0 mL, 24.9 g, 157 mmol) in 500 mL of ether cooled in a dry ice/isopropanol bath, causing a temporary rise in temperature to −47° C. After 25 min., the solution was transferred rapidly to a stirred 0° C. solution of diethyl oxalate (75 mL, 81 g, 550 mmol) in 1000 mL of ether. After 2 h at 0° C., the mixture was washed with saturated aq. sodium bicarbonate (900 mL), water (900 mL), and saturated aq. brine (450 mL). The organic layer was dried (magnesium sulfate), filtered, and evaporated. Distillation gave the title compound as 11.68 g of yellow liquid, B.p. 96-108° C. (0.3 mm Hg pressure). For the title compound:
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 20 mL (210 mmol) of 2-bromopyridine in 500 mL of dry ether at −78° C. under Ar was added 85 mL of a 2.5 M solution of n-butyllithium in hexane in a slow stream. After stirring in the cold for 30 min, the solution was transferred over a 5 min period via two cannula into a 0° C. stirred solution of 100 mL (736 mmol) of diethyl oxalate in 1.0 L of dry ether under Ar. After stirring for 2 h in the cold, the reaction mixture was washed with 600 mL of sat. NaHCO3, water, and brine. The solution was dried over MgSO4 and the solvents concentrated at reduced pressure to give a red oil that was purified by SiO2 chromatography (10×15 cm) using 1:4 to 35:65 EtOAc-hexanes. The product-containing fractions were concentrated at reduced pressure to afford I-1-1 as a reddish oil: 1H NMR (CDCl3) δ1.42 (t, 3H), 4.45-4.55 (m, 2H), 7.55-7.6 (m, 1H), 7.9-7.95 (m, 1H), 8.11 (d, 1H), 8.78 (d, 1H).
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 20 mL (210 mmol) of 2-bromopyridine in 500 mL of dry ether at −78° C. under Ar was added 85 mL of a 2.5 M solution of n-butyllithium in hexane in a slow stream. After stirring in the cold for 30 min, the solution was transferred over a 5 min period via two cannula into a 0° C. stirred solution of 100 mL (736 mmol) of diethyl oxalate in 1.0 L of dry ether under Ar. After stirring for 2h in the cold, the reaction mixture was washed with 600 mL of sat. NaHCO3, water, and brine. The solution was dried over MgSO4 and the solvents concentrated at reduced pressure to give a red oil that was purified by SiO2 chromatography (10×15 cm) using 1:4 to 35:65 EtOAc-hexanes. The product-containing fractions were concentrated at reduced pressure to afford 3 as a reddish oil: 1H NMR (CDCl3) δ1.42 (t, 3H), 4.45-4.55 (m, 2H), 7.55-7.6 (m, 1H), 7.9-7.95 (m, 1H), 8.11 (d, 1H), 8.78 (d, 1H).
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
Reactant of Route 5
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-oxo-2-(pyridin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.